Triethoxymethylsilane

描述

Significance of Organosilanes in Contemporary Materials Science

Organosilanes are a class of silicon-based compounds that serve as a critical bridge between the organic and inorganic worlds. zmsilane.com Their general structure, RnSiX(4-n), consists of an organic substituent (R) and a hydrolyzable group (X) attached to a central silicon atom. spast.org This dual functionality allows them to form strong covalent bonds with both organic polymers and inorganic substrates, a property that is fundamental to their widespread use in modern materials science. zmsilane.comdakenchem.com

The significance of organosilanes lies in their ability to dramatically enhance the properties of materials. zmsilane.com They are instrumental in improving adhesion between dissimilar materials, such as in fiberglass-reinforced composites and coatings. zmsilane.comrussoindustrial.ruresearchgate.net By forming a durable molecular bridge at the interface, they enhance the mechanical strength, durability, and environmental resistance of the final product. zmsilane.com Furthermore, organosilanes are employed to modify surfaces, imparting characteristics such as hydrophobicity (water repellency) and improved dispersion of inorganic fillers in polymer matrices. russoindustrial.ru Their application extends across numerous industries, including aerospace, electronics, construction, and medicine, where they are used to create high-performance materials with tailored functionalities. zmsilane.com The development of organosilane chemistry has also been driven by a growing emphasis on more environmentally friendly materials, as they can contribute to the longevity of products and, in some cases, offer more sustainable alternatives to traditional materials. zmsilane.com

Overview of Triethoxymethylsilane (B1582157) as a Versatile Precursor and Coupling Agent

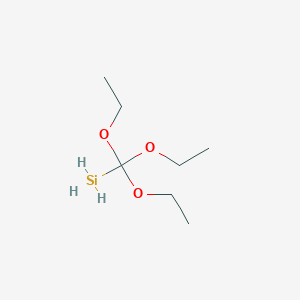

This compound (TEMS), also known as methyltriethoxysilane (MTES), is a prominent example of an organosilane that exemplifies this versatility. solubilityofthings.com Its structure consists of a central silicon atom bonded to one methyl group and three ethoxy groups. solubilityofthings.com The ethoxy groups are hydrolyzable, meaning they can react with water to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic materials or with other silanol groups to form a stable, cross-linked siloxane (Si-O-Si) network. zmsilane.comspast.org The non-hydrolyzable methyl group imparts a hydrophobic character and influences the final properties of the material. researchgate.net

As a precursor , this compound is a fundamental building block in the synthesis of more complex silicon-based materials. It is a key component in the sol-gel process, a wet-chemical technique used to produce ceramics and glasses at relatively low temperatures. researchgate.netresearchgate.net In this process, the hydrolysis and condensation of TEMS, often in combination with other alkoxysilanes like tetraethoxysilane (TEOS), lead to the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a solid network enclosing the liquid phase). researchgate.netresearchgate.net This method allows for the creation of materials with controlled porosity and surface area, such as aerogels and specialized coatings. researchgate.net

Foundational Research Areas for this compound Chemistry

The unique properties of this compound have spurred extensive research across several key areas:

Sol-Gel Processes: A significant body of research focuses on the use of this compound in sol-gel chemistry. researchgate.netresearchgate.net Scientists are exploring how varying the concentration of TEMS in relation to other precursors, such as tetraethoxysilane (TEOS), affects the structure and properties of the resulting materials. researchgate.netnih.gov For example, incorporating TEMS can reduce shrinkage and stress in hybrid films compared to purely inorganic coatings. researchgate.net Research in this area is also directed at synthesizing materials with specific characteristics, such as superhydrophobic silica (B1680970) coatings and aerogels with high thermal stability. researchgate.netmdpi.com

Surface Modification: Another major research thrust is the use of this compound for surface modification. solubilityofthings.comnih.gov Researchers are investigating how to create functionalized surfaces with tailored properties like hydrophobicity. researchgate.net This is achieved by grafting a layer of TEMS onto a substrate, where the methyl groups orient outwards, creating a water-repellent surface. researchgate.net Studies have explored the modification of various materials, including zinc oxide (ZnO) for potential use in hybrid inorganic-organic devices and silica nanoparticles. researchgate.netnih.gov The goal is often to control the surface energy and wettability of materials for applications ranging from anti-icing coatings to improving the compatibility between different phases in a composite material. researchgate.netacs.org

Catalysis: this compound also plays a role as a precursor in the synthesis of novel catalysts. sigmaaldrich.com Research has shown that it can be used to prepare heterogeneous catalysts with desirable features like high selectivity, stability, and recyclability. sigmaaldrich.com For example, it has been used in the preparation of an oxidizing catalyst and a hydrogel-based platinum catalyst for the chemoselective hydrogenation of nitroarenes. sigmaaldrich.com This area of research is focused on developing more efficient and sustainable catalytic systems for a variety of chemical transformations.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₈O₃Si solubilityofthings.com |

| Molecular Weight | 178.30 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | Colorless, transparent liquid solubilityofthings.com |

| Boiling Point | 141-143 °C sigmaaldrich.com |

| Melting Point | < -40 °C sigmaaldrich.com |

| Density | 0.895 g/mL at 25 °C sigmaaldrich.com |

| Flash Point | 34 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.383 sigmaaldrich.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (3-aminopropyl) triethoxysilane (B36694) |

| (3-glycidoxypropyl)trimethoxysilane |

| (3-isocyanatopropyl) triethoxysilane |

| (3-mercaptopropyl)trimethoxysilane |

| Alkyltriethoxysilane |

| Ammonium hydroxide (B78521) |

| Bismaleimide |

| Caffeine |

| Carbon black |

| Diiodomethane |

| Dimethyldiethoxysilane |

| Diphenyl-diketopyrrolo-pyrrole |

| Ethanol (B145695) |

| Ethylenediamine |

| Ethylene glycol |

| Hexamethyldisilazane |

| Hydrated lime |

| Methanol |

| Methyltriethoxysilane |

| Methyltrimethoxysilane |

| Nitric acid |

| Phenyltriethoxysilane |

| Polydimethylsiloxane (B3030410) |

| Polyvinyl alcohol |

| Propionitrile |

| Silane (B1218182) |

| Sodium borohydride |

| Stearic acid |

| Tetraethoxysilane |

| Tetraethyl orthosilicate (B98303) |

| Tetramethoxysilane |

| Theophylline |

| This compound |

| Triethoxysilane |

| Trimethoxy(octyl)silane |

| Trimethoxypropylsilane |

| Trimethylchlorosilane |

| Vinyltriethoxysilane (B1683064) |

| Water |

Structure

3D Structure

属性

IUPAC Name |

triethoxymethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O3Si/c1-4-8-7(11,9-5-2)10-6-3/h4-6H2,1-3,11H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLYMYLJOXIVFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)(OCC)[SiH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Triethoxymethylsilane and Its Derivatives

Direct Synthesis Approaches for Alkoxysilanes

The direct synthesis, or Müller-Rochow process, represents a significant industrial method for producing organosilicon compounds. mdpi.com Traditionally used for methylchlorosilanes, this process has been adapted for the chlorine-free synthesis of alkoxysilanes, including triethoxymethylsilane (B1582157). mdpi.com This approach involves the reaction of metallurgical grade silicon with an alcohol in the presence of a catalyst. mdpi.com For this compound, the primary reactants are silicon powder and ethanol (B145695). mdpi.comgoogle.com This method is a notable departure from older routes that relied on the esterification of chlorosilanes, which generated corrosive hydrogen chloride as a byproduct. mdpi.com

The efficiency and selectivity of the direct synthesis of this compound are highly dependent on the catalytic system and reaction conditions. Copper is the principal catalyst, often used in the form of copper compounds like cupric oxide and cuprous oxide. mdpi.comgoogle.com The reaction is typically carried out in a high-boiling point solvent, such as a siloxane liquid or aromatic hydrocarbon mixture, at temperatures of 220°C or higher. mdpi.comreddit.com

In addition to the primary copper catalyst, various promoters are often added in small quantities (ppm levels) to enhance the reaction rate and selectivity towards the desired product. mdpi.com Common promoters include zinc, tin, and phosphorus. mdpi.com The activation of the silicon-catalyst mixture, sometimes achieved through microwave heating, can also improve the reaction's efficiency. google.com An orthogonal experiment on the direct synthesis of triethoxysilane (B36694) identified the mass ratio of the primary catalyst, reaction temperature, and the dropping speed of ethanol as the most influential factors on the product yield. researchgate.net Under optimized conditions, yields for triethoxysilane (a closely related compound) have been reported to reach over 86%. researchgate.net

| Parameter | Description | Typical Values / Components | Source |

|---|---|---|---|

| Primary Reactants | The fundamental materials that are converted into the product. | Metallurgical Silicon Powder, Anhydrous Ethanol | mdpi.com |

| Primary Catalyst | Substance that increases the rate of the chemical reaction without itself undergoing any permanent chemical change. | Copper (e.g., Cupric Oxide, Cuprous Oxide, Raney Cu) | mdpi.comgoogle.com |

| Promoters | Substances added in small amounts to the catalyst to improve its performance. | Zinc, Tin, Phosphorus, Aluminum | mdpi.com |

| Reaction Temperature | The temperature at which the reaction is conducted to ensure an optimal rate and yield. | ≥ 220-280°C | mdpi.comreddit.com |

| Solvent | A liquid medium in which the reaction takes place, often chosen for its high boiling point. | High-boiling siloxane liquids, Aromatic solvents | mdpi.comreddit.com |

| Pressure | The force applied per unit area on the reaction vessel. | Atmospheric Pressure | mdpi.com |

The direct synthesis of alkoxysilanes from silicon and alcohols aligns well with several of the twelve principles of green chemistry, representing a more sustainable alternative to traditional chlorosilane-based routes. mdpi.comunsw.edu.ausigmaaldrich.com

Prevention: The direct synthesis route prevents the formation of hazardous byproducts like hydrogen chloride (HCl), which is a major issue in methods involving the esterification of chlorosilanes. mdpi.com This eliminates the need to handle and neutralize a corrosive acid, reducing waste.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com The direct reaction of silicon with ethanol to form this compound and hydrogen has a higher atom economy compared to processes that generate stoichiometric amounts of unwanted byproducts.

Less Hazardous Chemical Syntheses: This principle encourages using and generating substances with little to no toxicity. wordpress.com By avoiding the use of chlorosilanes, the direct synthesis circumvents the hazards associated with these moisture-sensitive and corrosive intermediates. mdpi.com

Catalysis: The use of catalytic (copper) rather than stoichiometric reagents enhances reaction efficiency and reduces waste, as the catalyst can facilitate the reaction multiple times. mdpi.comsigmaaldrich.com

This shift towards chlorine-free synthesis is a significant step in making the production of silicon-based materials more environmentally benign. mdpi.com

Hydrolytic Condensation and Sol-Gel Processing

This compound, like other alkoxysilanes, is a key precursor in sol-gel processing. researchgate.netnih.gov This process involves two fundamental reactions: hydrolysis and condensation. nih.govresearchgate.net In the hydrolysis step, the ethoxy groups (-OC2H5) on the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water. nih.gov Subsequently, these hydroxyl groups react with each other or with remaining ethoxy groups in a condensation reaction to form siloxane bridges (Si-O-Si), releasing water or ethanol as a byproduct. nih.gov This process ultimately leads to the formation of a three-dimensional network, which is the basis of the "sol" (a colloidal suspension of solid particles in a liquid) that transitions into a "gel" (a solid network encapsulating the liquid phase). nih.govosti.gov

The kinetics of hydrolysis and condensation are complex and depend on numerous factors, including the catalyst, pH, water-to-silane ratio, solvent, and temperature. nih.gov Understanding these kinetics is crucial for controlling the properties of the final material. nih.gov The hydrolysis of an alkoxysilane is the initial and often rate-determining step in the sol-gel process.

The hydrolysis of alkoxysilanes can be catalyzed by either acids or bases, with the mechanism and reaction rate differing significantly between the two conditions. nih.govunm.edu

Acidic Media: In the presence of an acid (e.g., HCl), a hydronium ion protonates one of the ethoxy groups, making it a better leaving group (ethanol). gelest.com This is followed by a nucleophilic attack on the silicon atom by water. scispace.com The reaction mechanism is thought to involve a positively charged transition state. unm.edu Acid-catalyzed hydrolysis generally proceeds rapidly and tends to favor the formation of linear or weakly branched polymeric chains, as condensation occurs primarily at the ends of the growing chains. unm.edugelest.com The hydrolysis rate under acidic conditions is often faster than the condensation rate.

Alkaline Media: In an alkaline medium (e.g., ammonia), the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH-) on the silicon atom. nih.gov This forms a negatively charged, pentacoordinate silicon intermediate (an SN2-Si mechanism). nih.gov Base-catalyzed hydrolysis rates are generally slower than acid-catalyzed rates. gelest.com However, base catalysis strongly promotes the condensation of silanol (B1196071) groups, leading to the formation of highly branched clusters that behave more like colloidal particles. unm.edu

| Feature | Acidic Catalysis (e.g., HCl) | Alkaline Catalysis (e.g., NH₃) | Source |

|---|---|---|---|

| Mechanism | Protonation of the alkoxy group, followed by nucleophilic attack by water. Involves a positively charged transition state. | Nucleophilic attack by a hydroxide ion on the silicon atom (SN2-Si mechanism). Involves a negatively charged pentacoordinate intermediate. | nih.govunm.edugelest.com |

| Relative Hydrolysis Rate | Generally fast. | Generally slower than acid-catalyzed hydrolysis. | gelest.com |

| Condensation Rate | Slower than hydrolysis, allowing for the formation of silanol intermediates. | Fast, often faster than hydrolysis, leading to rapid network formation. | unm.edu |

| Resulting Structure | Weakly branched, linear-like polymers or chains. | Highly branched, cross-linked clusters and colloidal particles. | unm.edu |

The molar ratio of water to silane (B1218182) (often denoted as 'R') is a critical parameter that significantly influences the kinetics of hydrolysis and the structure of the resulting material. nih.gov A stoichiometric amount of water is required to hydrolyze all the alkoxy groups on the silane. For this compound, three moles of water are needed to hydrolyze one mole of the silane completely.

Low Water-to-Silane Ratio (Sub-stoichiometric): When water is the limiting reagent, incomplete hydrolysis occurs, leaving some unreacted ethoxy groups on the silicon atoms. csic.es This condition, particularly under acidic catalysis, favors the formation of more linear, less cross-linked polymers because the probability of condensation reactions between partially hydrolyzed monomers is higher. unm.edu

High Water-to-Silane Ratio (Supra-stoichiometric): An excess of water ensures that the hydrolysis reaction can go to completion more rapidly. csic.es Under basic conditions, a high water ratio promotes the formation of highly branched, dense, and particulate structures (colloidal particles). unm.edu This is because the rapid and complete hydrolysis provides numerous silanol (Si-OH) sites that can readily undergo condensation, leading to a high degree of cross-linking. researchgate.net

In essence, the interplay between the catalyst (pH) and the water-to-silane ratio allows for precise control over the final architecture of the polysiloxane network, ranging from linear polymers to discrete spherical particles. unm.edu

Oligomerization and Polycondensation Pathways

The hydrolysis of this compound generates reactive silanol intermediates that undergo condensation to form oligomers and polymers. The specific pathway of this process dictates the final molecular architecture.

Formation of Siloxane Linkages (Si-O-Si)

The fundamental step in the polymerization of this compound is the formation of siloxane bonds (Si-O-Si) through condensation reactions. nih.gov This can occur via two primary mechanisms: water-producing condensation between two silanol groups, or alcohol-producing condensation between a silanol group and an ethoxy group. The relative rates of these reactions are influenced by factors such as pH, catalyst, and water concentration. mdpi.com The stepwise hydrolysis of the three ethoxy groups on the silicon atom of methyltriethoxysilane leads to the formation of silanols, silanediols, and silanetriols. scispace.com These silanol species are generally unstable and readily undergo condensation to form thermodynamically stable siloxanes, eliminating water in the process. scispace.com Partially condensed siloxanes that still possess hydroxyl groups can undergo further condensation, leading to the formation of larger oligomeric and polymeric structures. scispace.com

Formation of Silsesquioxanes

Under specific conditions, the controlled hydrolysis and condensation of this compound can lead to the formation of well-defined cage-like structures known as silsesquioxanes. nih.gov These molecules have the general formula (RSiO1.5)n, where R is the methyl group from this compound. The formation of these structures is a complex process that can be influenced by the solvent. nih.gov For instance, the choice of solvent can significantly influence the structures of oligomeric phenyl silanols, with polyhedral oligomeric silsesquioxane (POSS)-based silanols favoring aprotic solvents like THF to maintain their dimeric form. nih.gov In contrast, double-decker silsesquioxanes can form stable architectures in protic solvents such as isopropanol. nih.gov This difference is attributed to different stabilization mechanisms. nih.gov The structure of the resulting silsesquioxanes can be influenced by factors such as the reaction temperature and the duration of the polycondensation process. mdpi.com

Stereoregular Macrocyclosiloxane Formation via Templating

The synthesis of macrocyclic compounds with a specific, ordered structure (stereoregular) can be achieved through template-directed synthesis. nih.govacs.orgwiley.com This approach utilizes a template molecule to guide the reacting species into a specific spatial arrangement, thereby favoring the formation of a particular macrocyclic product. acs.org In the context of siloxanes, template synthesis can be employed to create macrocycles that would be difficult to obtain through conventional condensation reactions due to the high flexibility of the siloxane backbone. nih.govacs.org The yields of macrocyclic compounds are often improved with template methods compared to non-template approaches. nih.govacs.org This technique has been successfully used for the synthesis of disilacycloalkanes by leveraging the reactivity of a siloxane bond. nih.govacs.org The resulting macrocycles often exhibit good crystallinity, allowing for their structural determination via X-ray crystallography. nih.govacs.org

Copolymerization Strategies

To modify the properties of polysiloxanes derived from this compound, copolymerization with other monomers can be employed. This allows for the incorporation of different functionalities and the creation of hybrid organic-inorganic materials.

Free Radical Copolymerization with Organic Monomers

Derivatives of this compound containing a polymerizable organic group, such as vinyltriethoxysilane (B1683064), can undergo free radical copolymerization with various organic monomers. researchgate.netuniv.kiev.uauniv.kiev.ua A common example is the copolymerization of vinyltriethoxysilane (VTES) with methyl methacrylate (B99206) (MMA). researchgate.netuniv.kiev.uauniv.kiev.ua This reaction is typically initiated by a free radical initiator, such as azobisisobutyronitrile (AIBN), and carried out in a suitable solvent like ethyl cellosolve at elevated temperatures. researchgate.netuniv.kiev.uauniv.kiev.ua

The resulting copolymer incorporates both the silane and the acrylate (B77674) functionalities, leading to materials with modified properties. For instance, the copolymer of MMA and VTES exhibits higher thermal stability compared to poly(methyl methacrylate) alone. researchgate.netuniv.kiev.uauniv.kiev.ua The surface morphology of the copolymer can also be altered, with reports of a rougher and more porous surface upon copolymerization. researchgate.netuniv.kiev.uauniv.kiev.ua The successful incorporation of both monomer units into the copolymer chain can be confirmed by analytical techniques such as FT-IR and NMR spectroscopy. researchgate.netuniv.kiev.uauniv.kiev.ua

The following table outlines a typical experimental setup for the free radical copolymerization of a vinyl-functionalized triethoxysilane with an organic monomer.

| Parameter | Example Condition |

| Monomers | Vinyltriethoxysilane (VTES), Methyl Methacrylate (MMA) |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Ethyl cellosolve |

| Temperature | 70 °C |

This table represents a generalized example, and specific conditions can be varied to control the copolymer composition and properties.

Integration into Polymeric Networks

This compound (TEMS) serves as a crucial crosslinking agent, significantly enhancing the properties of various polymeric materials. Its integration into polymeric networks primarily proceeds through a sol-gel process involving two key reactions: hydrolysis and condensation. This process creates a stable, three-dimensional network, leading to improved mechanical, thermal, and barrier properties of the final material.

The fundamental mechanism begins with the hydrolysis of the ethoxy groups (-OEt) of this compound in the presence of water, often facilitated by an acid or base catalyst. This reaction results in the formation of reactive silanol groups (-Si-OH). Subsequently, these silanol groups undergo condensation reactions with each other to form stable siloxane bridges (Si-O-Si), or they can react with hydroxyl groups present on the polymer chains, forming covalent Si-O-polymer linkages. The extent of these reactions and the resulting network structure are influenced by several factors, including the water-to-silane ratio, catalyst type, temperature, and the chemical nature of the polymer matrix.

Detailed Research Findings:

The incorporation of this compound and its derivatives into polymeric matrices has been the subject of extensive research, demonstrating its efficacy in modifying polymer properties.

Enhancement of Waterproofing in Starch/Fiber Composites:

In a study focused on improving the water resistance of starch/fiber composites, poly-methyltriethoxysilane (PTS), the polymerized form of TEMS, was introduced as a waterproofing agent. The addition of PTS led to a significant improvement in the hydrophobic properties of the composites. For instance, a composite containing 15g of PTS (PTS-15) exhibited a water contact angle of 126.38°, an increase of 59.9% compared to the composite without PTS. rsc.orgrsc.org The drop absorption time for the PTS-15 composite was 3378 seconds, a 223.5% improvement over the untreated composite. rsc.orgrsc.org

Furthermore, the integration of PTS effectively mitigated the degradation of mechanical properties upon water absorption. The tensile property degradation rate for the PTS-15 composite was only 5.3%, a stark contrast to the 56.6% degradation observed in the composite without the silane additive. rsc.orgrsc.org This enhancement is attributed to the formation of a hydrophobic siloxane network within the composite and the formation of new hydrogen bonds between the starch and PTS. rsc.org

| Property | Composite without PTS (PTS-0) | Composite with 15g PTS (PTS-15) | Percentage Improvement |

|---|---|---|---|

| Water Contact Angle | 79.04° | 126.38° | 59.9% |

| Drop Absorption Time (s) | 1044 | 3378 | 223.5% |

| Tensile Property Degradation after Water Absorption | 56.6% | 5.3% | - |

Crosslinking of Polydimethylsiloxane (B3030410) (PDMS) Networks:

This compound is also utilized in the curing of hydroxy-terminated polydimethylsiloxane (PDMS) to form elastomeric networks. In a typical room-temperature vulcanizing (RTV) system, the hydrolysis and condensation of TEMS create a siliceous domain that acts as a crosslinker for the PDMS chains. The kinetics of this process are influenced by the concentrations of TEMS and the catalyst. For a formulation containing 66.0% PDMS(OH)₂, 33.0% TEMS, and 1.0% dibutyltin (B87310) dilaurate, a rapid increase in viscosity, indicating the gel point, was observed at approximately 630 minutes. umich.edu

The surface properties of these PDMS networks are also affected by the integration of TEMS. After aging in a 0.5 M NaCl solution, the advancing water contact angle of a PDMS-TEMS network increased, while the receding contact angle decreased, indicating changes in the surface chemistry and topography. umich.edu

| Component | Percentage |

|---|---|

| PDMS(OH)₂ | 66.0% |

| This compound (TEMS) | 33.0% |

| Dibutyltin dilaurate (catalyst) | 1.0% |

| Gelation Time: ~630 minutes |

The integration of this compound into polymeric networks is a versatile and effective method for enhancing material properties. The formation of a crosslinked siloxane network imparts improved hydrophobicity, mechanical stability, and thermal resistance, making it a valuable component in the formulation of high-performance polymers for a wide range of applications.

Advanced Applications of Triethoxymethylsilane in Materials Science

Silane (B1218182) Coupling Agents and Interfacial Adhesion Enhancement

Mechanisms of Interfacial Bonding and Siloxane Network Formation

The fundamental mechanism by which triethoxymethylsilane (B1582157) enhances adhesion involves a two-step process: hydrolysis and condensation. Initially, the ethoxy groups (-OC2H5) of the silane undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (-Si-OH) and ethanol (B145695) as a byproduct. This reaction can be catalyzed by either acids or bases.

Hydrolysis of this compound: CH₃Si(OC₂H₅)₃ + 3H₂O → CH₃Si(OH)₃ + 3C₂H₅OH

Following hydrolysis, the newly formed methylsilanetriol (B1219558) is a relatively stable intermediate. These silanol groups are then able to condense with hydroxyl groups present on the surface of inorganic substrates (such as metal oxides, glass, or silica) to form stable, covalent oxane bonds (e.g., Si-O-Metal). This initial condensation reaction anchors the silane molecule to the inorganic surface.

Simultaneously, the silanol groups can also undergo self-condensation with other silanol groups from neighboring this compound molecules. This process results in the formation of a cross-linked polysiloxane network (Si-O-Si) at the interface. This network is robust and provides a durable, hydrophobic layer that enhances the interfacial integrity. The condensation processes leading to the formation of this polymer network can be slow, ensuring the availability of reactive hydroxyl groups for effective bonding with the mineral material. researchgate.netbohrium.com

The non-hydrolyzable methyl group (-CH₃) of this compound is organophilic and becomes oriented away from the inorganic surface. This organic-compatible tail can then physically entangle or chemically react with the organic polymer matrix, completing the molecular bridge and ensuring strong adhesion between the two phases.

| Intermediate Product | Chemical Formula | Stability |

| Methylsilanetriol | CH₃Si(OH)₃ | High |

| Methylsilanetriol Dimer | [(OH)₂(Me)SiOSi(Me)(OH)₂] | High |

This table showcases the high stability of the low molecular weight products resulting from the hydrolysis of this compound, as identified in aqueous solutions. researchgate.net

Enhancement of Adhesion in Organic-Inorganic Systems

The bifunctional nature of this compound makes it an effective adhesion promoter in a wide array of organic-inorganic composite materials. By forming a strong and stable interface, it facilitates stress transfer from the organic matrix to the inorganic reinforcement, thereby improving the mechanical properties of the composite.

In applications such as fiberglass-reinforced polymers, this compound treatment of the glass fibers leads to a significant enhancement in the composite's strength and durability. The silane forms a chemical bridge between the glass surface and the polymer matrix, preventing delamination at the interface, especially under humid or harsh environmental conditions. Similarly, when used as an additive or primer in coatings, adhesives, and sealants, this compound improves their adhesion to inorganic substrates like metals and glass. This results in more robust and weather-resistant products.

The improved interfacial adhesion also contributes to better dispersion of inorganic fillers (like silica (B1680970) or metal oxides) within a polymer matrix. The silane treatment reduces the natural tendency of the filler particles to agglomerate, leading to a more homogeneous composite with enhanced mechanical strength, modulus, and impact resistance.

Surface Modification Chemistry

The ability of this compound to react with surface hydroxyl groups makes it a powerful tool for the chemical modification of various substrates. This surface modification can be tailored to achieve desired properties such as hydrophobicity, improved dispersion, and enhanced compatibility with other materials.

Functionalization of Inorganic Substrates (e.g., Metal Oxides like ZnO, Zeolites, Silica Nanoparticles)

This compound is extensively used to modify the surfaces of a variety of inorganic materials that possess surface hydroxyl groups.

Metal Oxides (e.g., ZnO): The surface of zinc oxide (ZnO) nanoparticles can be functionalized with this compound to alter their surface properties. Untreated ZnO nanoparticles are typically hydrophilic, which can lead to poor dispersion in non-polar polymer matrices. Treatment with this compound renders the ZnO surface hydrophobic. For instance, alkyltriethoxysilane functionalization of ZnO can produce a very stable hydrophobic surface with water contact angles approaching 106°. nih.gov This surface modification improves the compatibility and dispersion of ZnO nanoparticles in organic matrices, which is crucial for applications in composites, sunscreens, and electronic devices.

| Substrate | Modifying Agent | Resulting Water Contact Angle |

| Polycrystalline ZnO | Alkyltriethoxysilane | ~106° |

| Polycrystalline ZnO | Phenyltriethoxysilane | Significantly different from alkyltriethoxysilane, demonstrating end-group influence |

This table illustrates the effect of different triethoxysilane-based molecules on the water contact angle of a ZnO surface, indicating a significant increase in hydrophobicity. nih.gov

Zeolites: Zeolites are crystalline aluminosilicates with a porous structure and a high density of surface hydroxyl groups, making them inherently hydrophilic. This hydrophilicity can be a drawback in applications where the adsorption of non-polar molecules or operation in humid conditions is required. Surface modification with this compound can effectively render the zeolite surface hydrophobic. The methyl groups of the silane create a non-polar surface layer, which repels water while allowing the zeolite to maintain its porous structure for other applications, such as catalysis and selective adsorption.

Silica Nanoparticles: Silica nanoparticles are widely used as reinforcing fillers in polymers and as additives in coatings and other materials. However, their hydrophilic surface, rich in silanol groups, can lead to strong particle-particle interactions and subsequent agglomeration in organic media. Functionalizing silica nanoparticles with this compound replaces the surface silanol groups with non-polar methyl groups. This surface modification enhances the hydrophobicity of the nanoparticles, leading to improved dispersion stability in organic solvents and polymer matrices. This, in turn, results in materials with improved mechanical properties and optical clarity.

Surface Grafting and Coating Mechanisms

The process of attaching this compound to a substrate surface is known as silylation or grafting. This process can be carried out from either a solution or the vapor phase. In a typical solution-phase grafting process, the substrate is immersed in a solution of this compound in an organic solvent, often with a small amount of water to facilitate hydrolysis. The hydrolyzed silane molecules then adsorb onto the substrate surface and subsequently form covalent bonds.

The mechanism of coating formation involves several steps:

Hydrolysis: The ethoxy groups of this compound hydrolyze to form silanol groups.

Condensation: The silanol groups condense with the hydroxyl groups on the substrate surface, forming stable Si-O-Substrate bonds.

Polymerization: The silanol groups of adjacent silane molecules condense with each other to form a cross-linked polysiloxane network on the surface.

The thickness and density of the grafted layer can be controlled by varying the reaction conditions, such as the concentration of the silane, the reaction time, and the temperature. In some cases, a monolayer of silane can be formed on the surface, while in other cases, a thicker, multilayered polysiloxane coating is produced. The resulting coating is chemically bonded to the substrate, providing a durable and stable surface modification.

Modification of Organic Surfaces (e.g., Cellulose (B213188) Nanofibrils)

While silanes are most commonly used to modify inorganic surfaces, they can also be employed to functionalize organic materials that possess hydroxyl groups, such as cellulose. Cellulose nanofibrils (CNFs) are renewable nanomaterials with excellent mechanical properties, but their inherent hydrophilicity limits their application in non-polar polymer composites due to poor interfacial adhesion and a tendency to agglomerate.

Surface modification of CNFs with this compound can significantly enhance their hydrophobicity. The hydrolyzed silane molecules react with the hydroxyl groups on the surface of the cellulose nanofibrils, grafting the organosilane onto the organic substrate. This process involves the formation of Si-O-C bonds between the silane and the cellulose.

Influence on Surface Properties (e.g., Hydrophobicity)

This compound is utilized in surface modification to alter the properties of various substrates, most notably to increase their hydrophobicity. The mechanism behind this modification lies in the molecular structure of organosilanes, which allows them to form a durable, low-surface-energy coating. The effectiveness of this hydrophobic treatment is largely dependent on the non-hydrolyzable alkyl chains of the silanes.

When applied to a surface, the ethoxy groups of this compound can hydrolyze in the presence of moisture to form silanol groups. These silanol groups can then condense with hydroxyl groups on the surface of a substrate, forming stable covalent bonds. The methyl group of the this compound, being a non-polar organic group, is oriented away from the surface, creating a new surface with lower energy and reduced wettability.

Research has shown that the length of the alkyl chains in silane molecules plays a significant role in the resulting hydrophobicity of the treated surface. While this compound possesses a methyl group, other organosilanes with longer alkyl chains can produce even greater hydrophobic effects. swst.org For instance, studies on silica nanoparticles functionalized with different organosilanes have demonstrated that longer alkyl chains lead to a more hydrophobic surface. researchgate.net

The application of this compound sols has been investigated for their ability to clog pores and reduce water uptake in powder coatings. bibliotekanauki.pl By treating the surface of a coating with a sol of this compound, a decrease in water absorption, particularly in the initial stages, has been observed. bibliotekanauki.pl This phenomenon is attributed to the clogging of pores and cracks by the sol particles, which hinders the penetration of water and corrosive species to the underlying metal surface. bibliotekanauki.pl

The following table summarizes the key aspects of this compound's influence on surface properties:

| Property Modified | Mechanism of Action | Key Factors | Application Example |

| Hydrophobicity | Formation of a low-surface-energy coating via covalent bonding of the silane to the substrate. The non-polar methyl groups orient outwards, repelling water. | Length of the alkyl chain (longer chains generally provide greater hydrophobicity). swst.orgresearchgate.net | Functionalizing silica nanoparticles to create hydrophobic surfaces. researchgate.net |

| Reduced Water Permeability | Clogging of surface pores and defects with silane sol particles. | Concentration and particle size of the silane sol. | Treatment of powder coatings to prevent water uptake and corrosion. bibliotekanauki.pl |

Organic-Inorganic Hybrid Materials and Composites

This compound is a key precursor in the synthesis of organic-inorganic hybrid materials. These materials combine the properties of both organic polymers and inorganic glasses or ceramics, leading to materials with enhanced thermal stability, mechanical strength, and tailored functionalities. The sol-gel process is a common method for preparing these hybrids, where this compound, often in combination with other alkoxysilanes like tetraethoxysilane (TEOS), undergoes hydrolysis and condensation reactions to form a three-dimensional network.

The organic methyl group attached to the silicon atom in this compound provides the "organic" character to the resulting hybrid material, influencing properties such as hydrophobicity and processability. The inorganic siloxane backbone (Si-O-Si) imparts rigidity and thermal stability. By controlling the ratio of this compound to other precursors, the properties of the final hybrid material can be precisely tuned.

Synthesis of Hybrid Microspheres

The synthesis of hybrid microspheres is an important application of this compound in the field of advanced materials. These microspheres can be designed to have specific surface properties and internal structures for various applications. While specific examples using this compound are part of broader research, the general principles can be understood from related studies. For instance, silica-based hybrid microspheres have been synthesized using a mixture of tetraethyl orthosilicate (B98303) (TEOS) and an organosilane like octadecyltrimethoxysilane. rsc.org In such syntheses, the organosilane co-condenses with TEOS to form microspheres where the organic groups are integrated into the silica network.

An aerosol-assisted method has also been employed to prepare composite oxide microspheres. mdpi.com This technique involves atomizing a solution containing the precursors, which then undergo rapid drying and reaction to form microspheres. mdpi.com This method allows for the continuous production of microspheres with controlled morphology. mdpi.com Polymeric microspheres can also be synthesized using techniques like solvent evaporation, where a polymer is dissolved in a volatile solvent and then emulsified, leading to the formation of spherical particles upon solvent removal. nih.gov

Polyimide-Silica Hybrid Systems

Polyimide-silica hybrid materials are of significant interest due to their potential for combining the excellent thermal and mechanical properties of polyimides with the dimensional stability and low thermal expansion of silica. This compound can be used as a coupling agent or a co-precursor in the sol-gel synthesis of these hybrids to create covalent bonds between the organic polyimide phase and the inorganic silica phase.

In a typical synthesis, a poly(amic acid) solution, the precursor to polyimide, is mixed with an alkoxysilane such as tetraethoxysilane (TEOS) and an organofunctional silane. The subsequent hydrolysis and condensation of the silanes form a silica network within the poly(amic acid) solution. Upon thermal imidization, a polyimide-silica hybrid material is formed. The use of an amino-functionalized silane, for example, can lead to covalent bonding with the poly(amic acid), resulting in a more homogeneous and stable hybrid material. scispace.com The incorporation of a silica network can significantly enhance the thermal stability of the polyimide. nih.gov

The properties of these hybrid films, such as optical transmittance and dielectric constant, can be controlled by adjusting the content and type of the organosilane precursor. nih.gov For instance, the partial replacement of TEOS with an organosilane can influence the free volume and particle size of the silica domains within the polyimide matrix, thereby affecting the dielectric properties. nih.gov

Development of Hybrid Network Ceramer Materials

Hybrid network ceramer materials, also known as ceramers, are a class of organic-inorganic hybrid materials that exhibit ceramic-like properties, such as high thermal stability and hardness, while retaining some of the processability of polymers. This compound can be a precursor in the formation of these materials. The pyrolysis of organosilicon polymers, including those derived from this compound, can lead to the formation of ceramers. researchgate.net

The synthesis of ceramers often involves the creation of a cross-linked polymer network, which is then pyrolyzed in an inert atmosphere. During pyrolysis, the organic components partially decompose, while the inorganic components rearrange to form a ceramic-like structure. The resulting ceramer can have a macroporous structure if synthesized within a high internal phase emulsion (polyHIPE). researchgate.net These materials can have high specific surface areas and a combination of macropores, mesopores, and micropores. researchgate.net The final properties of the ceramer are dependent on the initial polymer composition and the pyrolysis conditions. researchgate.net

Polymer-Derived Ceramics (PDCs) and Advanced Ceramic Precursors

This compound serves as a valuable preceramic polymer, a class of organometallic polymers that can be converted into ceramic materials through pyrolysis. researchgate.net Polymer-Derived Ceramics (PDCs) offer advantages over traditional ceramic processing methods, such as the ability to form complex shapes, fibers, and coatings. wikipedia.orgmdpi.com The conversion process typically involves shaping the preceramic polymer, cross-linking it to maintain its shape, and then pyrolyzing it at high temperatures in an inert atmosphere to yield the final ceramic product. wikipedia.org

The chemical composition of the preceramic polymer dictates the composition of the resulting ceramic. Polysiloxanes, which can be synthesized from precursors like this compound, are a major class of preceramic polymers that yield silicon oxycarbide (SiOC) upon pyrolysis. wikipedia.org

Synthesis of Silicon Oxycarbide (SiOC) Glasses

Silicon oxycarbide (SiOC) glasses are amorphous materials containing silicon, oxygen, and carbon. psu.edu They are known for their high thermal stability, chemical resistance, and tunable properties. epj-conferences.org this compound is a direct precursor for the synthesis of SiOC glasses.

One method for producing SiOC glasses from this compound is through an aerosol-assisted vapor synthesis method. agh.edu.pl In this process, an aerosol of this compound is generated and passed through a high-temperature furnace. agh.edu.pl Pyrolysis of the this compound at temperatures ranging from 1000 °C to 1400 °C results in the formation of amorphous SiOC glass powders. agh.edu.pl

Spectroscopic analysis of the resulting materials confirms the presence of a silica glass network (v-SiO2) and, in some cases, Si-C bonds, indicating the incorporation of carbon into the glass structure. agh.edu.pl The pyrolysis of this compound can also lead to the formation of free carbon domains within the SiOC glass matrix. agh.edu.pl The properties of the SiOC glass can be tailored by controlling the pyrolysis temperature and atmosphere. agh.edu.pl

The sol-gel method is another route to SiOC glasses, where the hydrolysis and condensation of alkyl-substituted alkoxysilanes, such as methyltriethoxysilane, form a gel. psu.eduresearchgate.net Subsequent heat treatment of this gel in an inert atmosphere leads to the formation of a silicon oxycarbide glass. psu.edu The addition of other elements, such as boron, can further modify the properties of the resulting ceramic and influence the crystallization of phases like silicon carbide (SiC) at higher temperatures. scielo.br

The following table details the synthesis of SiOC from different precursors and the resulting ceramic characteristics:

| Precursor(s) | Synthesis Method | Pyrolysis Temperature | Resulting Ceramic | Key Characteristics |

| This compound (TEMS) | Aerosol-assisted vapor synthesis | 1000 °C - 1400 °C | Amorphous SiOC glass with free carbon domains | Amorphous silica network with incorporated carbon. agh.edu.pl |

| Methyltriethoxysilane (MTES) and Dimethyldiethoxysilane (D) | Sol-gel and pyrolysis | >600 °C | Silicon Oxycarbide (SiOC) | Polymer-to-ceramic conversion occurs, forming SiOC glasses. researchgate.net |

| Methyltriethoxysilane (MTES), Phenyltriethoxysilane (PTES), or Vinyltrimethoxysilane (VTMS) with Boric Acid | Sol-gel and pyrolysis | 1500 °C | Silicon Boron Oxycarbide (SiBOC) | Boron incorporation enhances SiC phase crystallization. scielo.br |

Precursors for Multi-element Ceramics (e.g., SiZrBOC, M-Si-N Ceramics)

This compound is a valuable precursor in the synthesis of advanced multi-element ceramics, particularly silicon oxycarbide (SiOC) and silicon boron oxycarbide (SiBOC) systems. Its utility stems from the presence of both silicon-carbon and silicon-oxygen bonds within a single molecule, which can be pyrolytically transformed into a ceramic network. The sol-gel method is commonly employed for this purpose, where this compound undergoes hydrolysis and condensation to form a cross-linked gel. This gel, upon pyrolysis in an inert atmosphere at high temperatures, converts into an amorphous ceramic.

The organic group attached to the silicon atom significantly influences the crystallization and composition of the final ceramic material. For instance, in a study comparing different organotrialkoxysilanes, methyltriethoxysilane (a close analog of this compound) was used to produce SiOC ceramics. The resulting material's structure and the development of conductive carbon phases were directly related to the nature of the organic substituent.

Furthermore, the incorporation of other elements, such as boron, can be achieved by adding a boron source like boric acid during the sol-gel process. This leads to the formation of SiBOC ceramics, which exhibit enhanced high-temperature stability and creep resistance compared to their SiOC counterparts. The addition of boron has been shown to promote the crystallization of silicon carbide (SiC) within the amorphous ceramic matrix.

While direct synthesis of SiZrBOC or M-Si-N (where M is a metal) ceramics from this compound is not extensively documented in readily available literature, the fundamental principles of using organosilanes as precursors for multi-component ceramics are well-established. Polysilazanes, which are polymers with alternating silicon and nitrogen atoms in their backbone, serve as key precursors for SiCN ceramics. These precursors are typically synthesized through the ammonolysis of chlorosilanes. The resulting polysilazanes can then be pyrolyzed to yield SiCN ceramics. The properties of the final ceramic are influenced by the chemical structure of the precursor polymer.

The synthesis of composite powders, such as ZrB₂/SiC, has been demonstrated using an organic-inorganic hybrid precursor route. This method allows for the low-temperature synthesis of homogeneous and ultra-fine ceramic powders. Although specific details on the use of this compound in these particular multi-element ceramic systems are sparse, its role as a silicon and carbon source in polymer-derived ceramics suggests its potential applicability in creating complex, multi-element ceramic materials with tailored properties.

Transformation to Ceramic Nanocomposites

The transformation of this compound into ceramic nanocomposites is primarily achieved through a process known as pyrolysis, which involves the thermal decomposition of a precursor material in an inert atmosphere. This process is a cornerstone of the polymer-derived ceramics (PDCs) route, offering a versatile method for producing amorphous or nanostructured ceramic materials.

Initially, this compound is converted into a preceramic polymer, typically a polysiloxane, through a sol-gel process involving hydrolysis and condensation reactions. This results in a cross-linked gel. The subsequent pyrolysis of this gel at temperatures ranging from 600 to 1000°C initiates the organic-to-inorganic transformation. During this stage, the organic groups are released, and the material transforms into an amorphous covalent ceramic.

Further heat treatment at higher temperatures, typically above 1300°C, can induce crystallization within the amorphous matrix, leading to the formation of ceramic nanocomposites. In the case of this compound-derived precursors, the pyrolysis product is a silicon oxycarbide (SiOC) glass. Spectroscopic analyses, such as 29Si MAS NMR, reveal the evolution of the silicon environments during pyrolysis. At elevated temperatures, the formation of SiC₂O₂ and SiC₄ units is observed, indicating the rearrangement of atoms to form silicon carbide domains within the silicon oxycarbide matrix. The presence of a free carbon phase, resulting from the decomposition of the organic groups, can react with silica at temperatures above 1300°C to form β-SiC.

The composition and microstructure of the resulting ceramic nanocomposite are highly dependent on the initial precursor chemistry and the pyrolysis conditions. The nature of the organic group in the alkoxysilane precursor plays a crucial role in the development of the final ceramic phases. For instance, studies on methyltriethoxysilane have shown that pyrolysis leads to the formation of SiOC ceramics, and upon further heating, these can transform into nanocomposites containing crystalline SiC.

The polymer-derived ceramics approach allows for the creation of ceramic nanocomposites with tailored properties. For example, the incorporation of other elements during the precursor stage can lead to the in-situ formation of various nanoparticles within the ceramic matrix. While specific examples detailing the transformation of this compound into complex, multi-element ceramic nanocomposites are not abundant, the underlying principles of its conversion to SiOC and subsequently to SiC-containing nanocomposites are well-understood.

| Precursor | Pyrolysis Temperature (°C) | Resulting Ceramic Phase | Key Observations |

| Methyltriethoxysilane (MTES) | >1300 | β-SiC in SiOC matrix | Formation of free carbon phase reacts with silica. |

| Phenyltriethoxysilane (PTES) | 1500 | Enhanced SiC crystallization | The phenyl group influences the development of the SiC phase. |

| Vinyltrimethoxysilane (VTMS) | 1500 | SiC formation | The vinyl group contributes to the formation of the ceramic phase. |

Functional Materials and Nanostructures

Silsesquioxane-Based Nanoparticles and Water-Soluble Silsesquioxanes

This compound and its analogs are fundamental building blocks in the synthesis of silsesquioxane-based nanoparticles. Silsesquioxanes are a class of organosilicon compounds with the general formula (RSiO₁.₅)ₙ, where R is an organic substituent. These compounds can form various structures, including random, ladder, and cage-like architectures.

The synthesis of silsesquioxane-based nanoparticles typically involves the hydrolytic condensation of a triethoxysilane (B36694) precursor. This process begins with the hydrolysis of the ethoxy groups to form silanol groups (Si-OH), followed by condensation reactions that build up the siloxane (Si-O-Si) network. The reaction conditions, such as the solvent, catalyst (acidic or basic), and temperature, play a critical role in determining the structure and properties of the resulting nanoparticles.

By carefully selecting the organic group (R) on the triethoxysilane precursor, the properties of the silsesquioxane nanoparticles can be tailored. For instance, the incorporation of long alkyl chains can impart hydrophobic properties, while the introduction of hydrophilic functional groups can lead to the formation of water-soluble silsesquioxanes.

A notable application of this approach is the synthesis of water-soluble silsesquioxane-based nanoparticles. This can be achieved by using a triethoxysilane precursor that contains hydroxyl groups. For example, a new family of silsesquioxane-based nanoparticles was synthesized through the hydrolytic condensation of a triethoxysilane precursor derived from 2-hydroxyethyl acrylate (B77674). The resulting nanoparticles possessed hydroxyl groups on their outermost surface, which conferred water solubility. These nanoparticles were found to be soluble in water, methanol, DMF, and DMSO, forming transparent colloidal solutions.

The characterization of these nanoparticles is typically performed using a suite of analytical techniques. NMR and FT-IR spectroscopy are used to confirm the structure of the alkyl group and the siloxane network. Transmission electron microscopy (TEM) and scanning force microscopy (SFM) provide information on the size and morphology of the nanoparticles, which are often found to have average diameters of less than 3.0 nm with a relatively narrow size distribution.

| Precursor Type | Resulting Nanoparticle | Key Feature | Average Particle Diameter |

| Triethoxysilane with hydroxyl groups | Water-soluble silsesquioxane | Hydroxyl groups on the surface | < 3.0 nm |

| Methyltriethoxysilane | Polymethylsilsesquioxane (PMSQ) | Hydrophobic | Varies with synthesis conditions |

Porous Material Synthesis (Aerogels, Xerogels, Sorbents)

This compound and related methylalkoxysilanes are key precursors in the fabrication of porous materials such as aerogels and xerogels. These materials are characterized by their low density, high porosity, and large surface area, making them suitable for a wide range of applications, including thermal insulation, catalysis, and as sorbents.

The synthesis of these porous materials typically follows a sol-gel process. In this process, the precursor, such as methyltriethoxysilane, undergoes hydrolysis and condensation reactions in a solvent to form a continuous solid network within a liquid medium, known as a gel. The properties of the final porous material are highly dependent on the subsequent drying process.

Aerogels are produced when the liquid from the gel is removed under supercritical conditions, which prevents the collapse of the porous network. This results in a material with extremely low density and high porosity. Methyltriethoxysilane has been investigated as a precursor for silica aerogels. The presence of the methyl group imparts hydrophobicity to the aerogel, which is a desirable property for many applications as it prevents the porous structure from being damaged by moisture. These aerogels can exhibit superhydrophobicity with contact angles as high as 164 degrees.

Xerogels are formed when the gel is dried under ambient conditions, leading to some shrinkage and a denser material compared to aerogels. Despite the shrinkage, xerogels can still possess a significant degree of porosity and a high specific surface area. The tunability of the sol-gel process allows for the preparation of xerogels with tailored porosity and surface chemistry. By co-condensing tetraethoxysilane (TEOS) with an organotriethoxysilane like this compound, hybrid organic-inorganic xerogels can be synthesized. The properties of these hybrid xerogels, such as their microporosity and hydrophobicity, can be modulated by varying the molar percentage of the organosilane precursor.

The porous nature and the modifiable surface chemistry of aerogels and xerogels derived from this compound make them effective sorbents . They have demonstrated the ability to adsorb a wide range of pollutants from wastewater, including metal ions and organic dyes.

| Material | Precursor(s) | Drying Method | Key Properties |

| Aerogel | Methyltriethoxysilane | Supercritical drying | Low density, high porosity, superhydrophobic |

| Xerogel | Tetraethoxysilane, this compound | Ambient drying | Tunable porosity, controlled surface chemistry |

Catalyst Functionalization and Immobilization (e.g., Silica-Supported Catalysts, Hydrogel Heterogeneous Catalysts)

This compound plays a significant role in the functionalization of catalyst supports and the immobilization of catalysts. Its chemical structure, featuring three reactive ethoxy groups and a stable methyl group, allows it to act as a coupling agent, covalently bonding to the surface of a support material and providing a platform for the attachment of active catalytic species. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation and recyclability).

One of the primary applications of this compound in this area is in the preparation of silica-supported catalysts. The ethoxy groups of this compound can react with the silanol groups (Si-OH) on the surface of silica, forming a stable siloxane bond. This process modifies the surface of the silica, and the attached methyl groups can alter the surface properties, such as hydrophobicity. While the methyl group itself is not typically used for direct catalyst attachment, other organofunctional silanes with different organic groups (e.g., aminopropyl, mercaptopropyl, glycidoxypropyl) are widely used to introduce specific functionalities for catalyst immobilization. The principles of using a trialkoxysilane for surface modification are directly applicable.

This compound has been explicitly mentioned as a precursor for the preparation of specific types of catalysts. For example, it can be used to prepare an oxidizing catalyst with desirable features such as high selectivity, stability, and recyclability. Furthermore, it is applicable in the synthesis of a hydrogel heterogeneous platinum catalyst, which has been used in the chemoselective hydrogenation of nitroarenes.

The general strategy for catalyst immobilization using organosilanes involves the following steps:

Support Activation: The surface of the support material (e.g., silica, activated carbon) is often pre-treated to generate reactive hydroxyl groups.

Silanization: The support is then reacted with the organosilane, in this case, a molecule like this compound or a functionalized analog. The trialkoxysilane covalently bonds to the surface.

Catalyst Attachment: The active catalyst is then attached to the functionalized surface. This can be achieved through various chemical reactions depending on the functional group introduced by the organosilane.

This method of immobilization helps to prevent the leaching of the catalyst into the reaction medium, thereby improving the catalyst's lifetime and simplifying product purification. The versatility of organosilane chemistry allows for the creation of a wide range of supported catalysts with tailored properties for specific chemical transformations.

Characterization Methodologies for Triethoxymethylsilane and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in elucidating the molecular structure of MTES and tracking its transformation during processes like hydrolysis and condensation. These techniques probe the interactions of molecules with electromagnetic radiation, offering detailed information about chemical bonding and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organosilicon compounds like Triethoxymethylsilane (B1582157). By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atoms within a molecule.

¹H NMR spectra of this compound and its derivatives are used to identify and quantify the protons in different chemical environments. For instance, the protons of the methyl group directly attached to the silicon atom (Si-CH₃) have a characteristic chemical shift, as do the protons of the ethoxy groups (-OCH₂CH₃). The hydrolysis of MTES can be monitored by observing the disappearance of the ethoxy proton signals and the appearance of signals corresponding to ethanol (B145695) and silanol (B1196071) (Si-OH) groups.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each carbon atom in a unique environment gives a distinct signal. For MTES, separate signals are observed for the methyl carbon (Si-CH₃) and the two carbons of the ethoxy groups (-OCH₂CH₃). This technique is valuable for confirming the presence of the organic moiety and for studying the extent of hydrolysis and condensation reactions.

²⁹Si Magic Angle Spinning (MAS) NMR is particularly important for characterizing the silicon-oxygen network in the condensed materials derived from this compound. Different silicon environments are designated by Tⁿ notation, where 'T' signifies a trifunctional silicon atom (as in CH₃SiO₃) and 'n' represents the number of bridging oxygen atoms (Si-O-Si) connected to it. For example, T⁰ corresponds to the initial monomeric MTES, while T¹, T², and T³ represent silicon atoms with one, two, and three siloxane bridges, respectively. These different species have distinct chemical shifts in the ²⁹Si NMR spectrum, allowing for the quantification of the degree of condensation in the resulting material. researchgate.netucsb.edu Two-dimensional ²⁹Si-¹H heteronuclear correlation MAS-NMR can further probe the local environments of the various silicon sites in the product hybrid networks. ucsb.edu

Below is a table summarizing typical NMR data for this compound and its hydrolyzed/condensed species.

| Nucleus | Group | Typical Chemical Shift (ppm) | Information Provided |

| ¹H | Si-CH ₃ | ~0.1 | Presence of the methyl group directly bonded to silicon. |

| ¹H | -OCH ₂CH₃ | ~3.8 | Methylene protons of the ethoxy group. |

| ¹H | -OCH₂CH ₃ | ~1.2 | Methyl protons of the ethoxy group. |

| ¹³C | Si-C H₃ | ~ -5 | Carbon of the methyl group bonded to silicon. |

| ¹³C | -OC H₂CH₃ | ~58 | Methylene carbon of the ethoxy group. |

| ¹³C | -OCH₂C H₃ | ~18 | Methyl carbon of the ethoxy group. |

| ²⁹Si | T⁰ (Monomer) | ~ -45 to -50 | Unreacted this compound. |

| ²⁹Si | T¹ (End-group) | ~ -53 to -58 | Silicon with one Si-O-Si bond. |

| ²⁹Si | T² (Linear) | ~ -62 to -68 | Silicon with two Si-O-Si bonds. |

| ²⁹Si | T³ (Cross-linked) | ~ -70 to -75 | Fully condensed silicon with three Si-O-Si bonds. |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups and monitoring the chemical changes during the sol-gel process of this compound. researchgate.net It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of the chemical bonds present. Attenuated Total Reflectance (ATR) is a sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation.

In the context of MTES, FTIR is instrumental in tracking the hydrolysis and condensation reactions. researchgate.net The FTIR spectrum of unhydrolyzed MTES shows characteristic absorption bands for Si-O-C, C-H, and Si-C bonds. As hydrolysis proceeds, the intensity of the Si-O-C bands decreases, while a broad band corresponding to O-H stretching vibrations of silanol groups (Si-OH) and water appears. researchgate.net Concurrently, bands characteristic of the byproduct, ethanol, are also observed. As condensation progresses, the Si-OH bands diminish, and a strong, broad absorption band due to the formation of Si-O-Si bridges emerges, indicating the development of the polysiloxane network. researchgate.netnih.gov

The table below lists the key FTIR absorption bands relevant to the characterization of this compound and its derivatives.

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| ~3400 (broad) | O-H stretching | Presence of water and Si-OH groups. researchgate.net |

| ~2975, ~2885 | C-H stretching | Aliphatic C-H bonds in methyl and ethoxy groups. researchgate.net |

| ~1275 | Si-CH₃ stretching | Confirms the presence of the methyl group on the silicon atom. |

| ~1100-1000 (strong, broad) | Si-O-Si asymmetric stretching | Formation of the siloxane network. researchgate.netnih.gov |

| ~960 | Si-OH stretching | Presence of silanol groups. researchgate.netnih.gov |

| ~780 | Si-C stretching | Bending vibration of the Si-C bond. researchgate.net |

| ~450 | Si-O-Si rocking | Bending vibration of the siloxane network. nih.gov |

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, which results in a shift in the energy of the scattered photons corresponding to the vibrational modes of the molecules. Raman spectroscopy is particularly useful for studying the formation of the inorganic Si-O-Si network.

For materials derived from this compound, Raman spectra can reveal details about the structure of the silica (B1680970) gel. For instance, the symmetric stretching vibration of the Si-O-Si bonds gives rise to characteristic bands. The position of these bands can be influenced by the presence of different terminal groups on the silicon atom. jst.go.jp Specific bands in the Raman spectrum can also be assigned to the vibrations of the Si-CH₃ group, confirming its incorporation into the final material. The technique is also sensitive to the formation of cyclic siloxane structures, which can be identified by their characteristic Raman bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| ~2900-3000 | C-H stretching | C-H bonds in the methyl group. |

| ~700-800 | Si-C stretching | Stretching of the silicon-carbon bond. |

| ~600-650 | Si-O stretching | Symmetric stretching of Si-O in monomeric or small oligomeric species. researchgate.net |

| ~490 | Si-O-Si bending | Bending modes of the siloxane network. jst.go.jpresearchgate.net |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is used to analyze the surface chemistry of coatings and thin films derived from this compound. mdpi.comnih.gov

By irradiating the material with X-rays and measuring the kinetic energy of the emitted photoelectrons, XPS can identify the elements present on the surface (typically the top 5-10 nm) and their oxidation states. tib.euipfdd.de For films made from MTES, XPS can confirm the presence of silicon, oxygen, and carbon. High-resolution spectra of the Si 2p, O 1s, and C 1s regions provide detailed information about the chemical bonding. For example, the Si 2p peak can be deconvoluted to distinguish between silicon in the polysiloxane network (O-Si-O) and silicon bonded to the methyl group (C-Si-O). The C 1s peak can differentiate between carbon in the Si-CH₃ group and any adventitious carbon contamination. This makes XPS a powerful tool for verifying the successful formation of a silane-based coating and assessing its chemical integrity.

| Element | Core Level | Typical Binding Energy (eV) | Interpretation |

| Si | 2p | ~102-103 | Silicon in a polysiloxane (O-Si-O) environment. |

| O | 1s | ~532-533 | Oxygen in the Si-O-Si network. |

| C | 1s | ~284-285 | Carbon in the Si-CH₃ group and adventitious carbon. |

Note: Binding energies can shift slightly depending on the specific chemical environment and instrument calibration.

Morphological and Microstructural Analysis

Understanding the surface topography and internal structure of materials derived from this compound is critical for many applications, especially in the area of coatings and composite materials.

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of the surface of a material. It works by scanning the surface with a focused beam of electrons. The signals that derive from the electron-sample interactions reveal information about the sample's surface topography and composition. SEM is widely used to examine the morphology of coatings, powders, and bulk materials prepared from this compound. researchgate.netrockymountainlabs.com It can reveal details about surface roughness, porosity, film thickness (from cross-sectional images), and the presence of cracks or other defects. metalogic.be

Coupled with SEM, Energy Dispersive X-ray (EDX) spectroscopy provides elemental analysis of the sample. The electron beam in the SEM excites atoms in the sample, causing them to emit X-rays with energies characteristic of each element. An EDX detector measures these X-rays, allowing for the qualitative and quantitative determination of the elemental composition of the area being imaged. fraunhofer.de For materials derived from MTES, EDX analysis can be used to create elemental maps of the surface, showing the distribution of silicon, oxygen, and carbon. This is particularly useful for confirming the uniformity of a coating or identifying the composition of different phases within a composite material. rockymountainlabs.combibliotekanauki.pl For example, EDX can confirm the presence of a silicon-rich layer on a substrate treated with MTES. bibliotekanauki.pl

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of the morphology, size, and internal structure of nanoparticles and materials derived from this compound. By transmitting a beam of electrons through an ultrathin specimen, TEM can generate high-resolution two-dimensional images, revealing intricate details at the nanoscale.

In the context of this compound-based materials, TEM is frequently used to characterize silica nanoparticles synthesized via sol-gel processes. These analyses provide crucial information on particle size distribution, shape, and the presence of any aggregation. For instance, in studies involving silica nanoparticles functionalized with various silanes, TEM analysis has been used to confirm the spherical shape and assess the homogeneity of the particle sizes. nih.gov The high contrast imaging capabilities of TEM can also reveal core-shell structures, where a silica core may be coated with a layer of material derived from this compound. While specific studies focusing solely on TEMS are limited, the methodology applied to analogous silane-functionalized nanoparticles is directly transferable. For example, TEM has been used to confirm the successful synthesis of silica nanoparticles with diameters around 41 nm, with subsequent regrowth steps leading to larger particles of 60 nm and 80 nm. researchgate.net

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface. It is a powerful tool for characterizing the surface morphology, roughness, and texture of thin films and coatings prepared using this compound. spectraresearch.com AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. The deflections of the cantilever, caused by forces between the tip and the surface, are used to create a detailed topographical map. chalcogen.ro

For materials derived from this compound, AFM is particularly useful for evaluating the quality of self-assembled monolayers (SAMs) and other surface modifications on various substrates. The technique can reveal the uniformity of the coating, the presence of defects or aggregates, and quantitative data on surface roughness. For example, in a study of thin films from various trialkoxysilanes on silicon substrates, AFM was used to demonstrate the formation of uniform films and to quantify their root-mean-square (rms) roughness. mpg.de While the study did not focus exclusively on this compound, the findings are indicative of the type of data that can be obtained. The rms roughness of a bare silicon wafer was found to be 0.14±0.02 nm, while a silane (B1218182) film exhibited a roughness of 0.17±0.02 nm, indicating a very smooth and uniform coating. mpg.de

Table 1: AFM Surface Roughness Data for a Silane Film and Bare Silicon Substrate

| Sample | RMS Roughness (nm) |

| Silane Film | 0.17±0.02 |

| Bare Silicon Wafer | 0.14±0.02 |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the thermal stability and transitions of materials derived from this compound. These methods measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is highly effective for determining the thermal stability, decomposition temperatures, and composition of hybrid organic-inorganic materials synthesized using this compound. researchgate.net The resulting data, typically plotted as a TGA curve (mass versus temperature), reveals distinct weight loss steps corresponding to the evaporation of solvents, the decomposition of organic moieties, and the condensation of silanol groups.

In the characterization of materials functionalized with alkoxysilanes, TGA is used to quantify the amount of organic material grafted onto an inorganic substrate. researchgate.net For example, in a study on the graft modification of macroporous silica gel with vinyl triethoxysilane (B36694), TGA was used to accurately calculate the grafting rate based on the weight loss observed during heating. rsc.org A typical TGA of a silane-modified material might show an initial weight loss below 200°C due to the removal of adsorbed water and solvents, followed by a significant weight loss at higher temperatures (e.g., 250°C and above) corresponding to the decomposition of the organic functional groups. mdpi.com For instance, the decomposition of organic molecular layers on gadolinium oxide nanoparticles modified with a silane coupling agent began to occur at temperatures beyond 250°C. mdpi.com